Trimethoprim lactate

Catalog No.
S615757
CAS No.
23256-42-0
M.F
C17H24N4O6
M. Wt
380.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoprim lactate

CAS Number

23256-42-0

Product Name

Trimethoprim lactate

IUPAC Name

2-hydroxypropanoic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C17H24N4O6

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C14H18N4O3.C3H6O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-2(4)3(5)6/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2,4H,1H3,(H,5,6)

InChI Key

IIZVTUWSIKTFKO-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Solubility

57.1 [ug/mL]

Canonical SMILES

CC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Antimicrobial Susceptibility Testing

Trimethoprim lactate is a crucial component in antimicrobial susceptibility testing (AST) []. AST helps determine which antibiotics a specific bacterial isolate is susceptible to, informing effective treatment decisions. Researchers and clinical microbiologists use trimethoprim lactate-impregnated disks, panels, or broth microdilution methods to assess bacterial susceptibility. By analyzing the growth or inhibition of bacteria exposed to different concentrations of trimethoprim lactate, researchers can determine the minimum inhibitory concentration (MIC), the lowest concentration that inhibits bacterial growth.

Studying Bacterial Physiology and Mechanisms of Resistance

Trimethoprim lactate can be used to investigate various aspects of bacterial physiology and the mechanisms by which bacteria develop resistance to antibiotics. Researchers can employ trimethoprim lactate to:

  • Study the essential role of folic acid synthesis in bacteria: Trimethoprim inhibits the enzyme dihydrofolate reductase, which is vital for bacterial folate synthesis. By studying how bacteria respond to trimethoprim exposure, researchers can gain insights into their folate biosynthesis pathway and its importance for survival [].
  • Investigate the emergence and spread of antibiotic resistance: Studying how bacterial populations evolve resistance to trimethoprim can provide valuable information for developing new antibiotics and combating the spread of resistant pathogens [].

Other Research Applications

Trimethoprim lactate may also find use in other research areas, such as:

  • Studying the microbiome: Researchers can utilize trimethoprim lactate to selectively inhibit specific bacterial populations within a complex microbial community, allowing them to study the interactions between different microbes.
  • Developing new antimicrobial agents: Trimethoprim's mechanism of action can serve as a model for designing new drugs that target similar pathways in bacteria [].

Trimethoprim lactate is a salt form of trimethoprim, a synthetic antibacterial agent []. Trimethoprim itself was first synthesized in the 1960s []. Trimethoprim lactate is more soluble than pure trimethoprim, making it more suitable for oral administration []. It is widely used in scientific research and clinical practice for the treatment of various bacterial infections [].


Molecular Structure Analysis

Trimethoprim lactate consists of two components: trimethoprim, a trimethoxybenzyl-pyrimidine derivative, and lactic acid (lactate) []. The trimethoprim molecule possesses a planar structure with a central pyrimidine ring substituted with three methoxy groups and a diamino group. The lactate moiety is attached to the trimethoprim molecule through an ionic bond between the carboxylic acid group of lactate and the amine group of trimethoprim [].


Chemical Reactions Analysis

Synthesis

Decomposition

Trimethoprim lactate can decompose under extreme conditions like high temperatures or exposure to strong acids or bases. The exact decomposition products are not comprehensively documented in scientific literature, but the breakdown likely involves cleavage of the trimethoprim molecule and the lactate moiety.

Trimethoprim lactate acts as a bacteriostatic antibiotic by inhibiting the enzyme dihydrofolate reductase (DHFR) in bacteria []. DHFR plays a crucial role in the folate metabolic pathway, essential for bacterial DNA synthesis []. Trimethoprim selectively inhibits the bacterial DHFR, hindering bacterial folate production and ultimately stopping their growth and replication [].

Physical and Chemical Properties

  • Appearance: White to light yellow crystalline powder.
  • Melting point: 195-203 °C (trimethoprim).
  • Boiling point: Decomposes before boiling (trimethoprim).
  • Solubility: Freely soluble in water (trimethoprim lactate) [].
  • pKa: 4.1 (trimethoprim).

Trimethoprim lactate is generally well-tolerated, but side effects like nausea, vomiting, and diarrhea can occur []. In rare cases, it can cause more serious allergic reactions. Trimethoprim lactate can also interact with other medications, so it's crucial to disclose all medications to a healthcare professional before taking it [].

Please Note:

  • The information on the synthesis of trimethoprim lactate is not readily available in scientific publications due to potential proprietary nature.
  • The decomposition products of trimethoprim lactate under extreme conditions require further investigation.

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23256-42-0

Wikipedia

Trimethoprim lactate

Dates

Modify: 2023-08-15
Weir, D. G., and J. Scott. /Mechanism of the Antimicrobial Drug Trimethoprim Revisited./PubMed (2000): 2519-524. www.ncbi.gov. 14 Dec. 2000. Web. 21 Aug. 2012.Kneifel W. and Leonhardt W., Testing of different antibiotics against Gram-positive and Gram-negative bacteria isolated from plant tissue culture. Plant Cell, Tissue and Organ Culture, Vol. 29, pp. 139-144, 1992.Pollock K., Barfield D.G. and Shields R., The toxicity of antibiotics to plant cell cultures. Plant cell reports, Vol. 2, pp. 36-39, 1983.

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